molecular formula C10H9BrN2 B2490852 5-bromo-N-methyl-8-quinolinamine CAS No. 2304753-12-4

5-bromo-N-methyl-8-quinolinamine

Cat. No.: B2490852
CAS No.: 2304753-12-4
M. Wt: 237.1
InChI Key: LUGWPDNGUXZDSN-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-8-quinolinamine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-methyl-8-quinolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-methyl-8-quinolinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGWPDNGUXZDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-N-methyl-8-quinolinamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-N-methyl-8-quinolinamine: Synthesis, Properties, and Potential Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Within this class, 8-aminoquinolines have garnered significant attention, particularly for their therapeutic properties, most notably as antimalarial agents.[1] This guide provides a comprehensive technical overview of a specific, less-explored derivative: 5-bromo-N-methyl-8-quinolinamine .

Due to the limited direct literature on this compound, this guide will adopt a first-principles approach, extrapolating its chemical characteristics, proposing a robust synthetic route, and discussing its potential applications based on the well-established chemistry of its parent molecules and related analogs. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced design and synthesis of novel quinoline derivatives.

Chemical Identity and Structure

5-bromo-N-methyl-8-quinolinamine is a halogenated derivative of N-methyl-8-quinolinamine. The introduction of a bromine atom at the 5-position and a methyl group on the exocyclic amine at the 8-position creates a unique electronic and steric profile, distinguishing it from its parent compounds, 8-aminoquinoline and N-methyl-8-quinolinamine.

The chemical structure features a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are the bromine atom at position C5 and the N-methylamino group at position C8.

Caption: Chemical Structure of 5-bromo-N-methyl-8-quinolinamine

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C10H9BrN2Calculated
Molecular Weight 237.10 g/mol Calculated
Appearance Likely a pale yellow to brown solidBased on 8-aminoquinoline and its derivatives.[2]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and chloroform. Limited solubility in water.General solubility of quinoline derivatives.
Melting Point Expected to be higher than N-methyl-8-quinolinamine due to the bromo substituent.General trend for halogenated aromatic compounds.
CAS Number Not assigned or not readily found in public databases.Database Search

Proposed Synthesis Protocol

A plausible and efficient synthesis of 5-bromo-N-methyl-8-quinolinamine can be envisioned through a two-step process starting from the commercially available 8-aminoquinoline. This proposed pathway leverages established methodologies for the bromination of activated quinoline rings and subsequent N-alkylation.

Synthesis Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Methylation A 8-Aminoquinoline B 5-bromo-8-aminoquinoline A->B Br2, Solvent (e.g., CHCl3 or CH3CN) C 5-bromo-8-aminoquinoline D 5-bromo-N-methyl-8-quinolinamine C->D Methylating agent (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., Acetone) caption Proposed Synthesis Workflow for 5-bromo-N-methyl-8-quinolinamine

Caption: Proposed Synthesis Workflow

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-bromo-8-aminoquinoline

This step involves the regioselective bromination of 8-aminoquinoline. The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5- and 7-positions. Careful control of reaction conditions is necessary to favor mono-bromination at the 5-position.[3]

  • Materials: 8-aminoquinoline, Bromine (Br2), Chloroform (CHCl3) or Acetonitrile (CH3CN), Sodium bicarbonate (NaHCO3) solution (5%), Sodium sulfate (Na2SO4).

  • Procedure:

    • Dissolve 8-aminoquinoline in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a 5% aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-8-aminoquinoline.

Step 2: Synthesis of 5-bromo-N-methyl-8-quinolinamine

This step involves the N-methylation of the primary amine of 5-bromo-8-aminoquinoline.

  • Materials: 5-bromo-8-aminoquinoline, Methyl iodide (CH3I), Potassium carbonate (K2CO3), Acetone.

  • Procedure:

    • To a solution of 5-bromo-8-aminoquinoline in acetone, add potassium carbonate (as a base) and methyl iodide (as the methylating agent).

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • After the reaction is complete, filter off the potassium carbonate and wash it with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-N-methyl-8-quinolinamine.

Potential Applications in Research and Drug Development

The structural motifs within 5-bromo-N-methyl-8-quinolinamine suggest several avenues for its application, primarily in medicinal chemistry and analytical sciences.

Medicinal Chemistry

8-Aminoquinoline derivatives are a well-established class of antimalarial drugs, with primaquine and tafenoquine being notable examples.[1][4] These compounds are particularly effective against the latent liver stages of Plasmodium vivax and Plasmodium ovale.[5] The mechanism of action is thought to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.[6]

The introduction of a bromine atom at the 5-position can modulate the electronic properties and metabolic stability of the quinoline ring. Halogenation is a common strategy in drug design to enhance binding affinity, improve pharmacokinetic properties, or block metabolic sites.

  • Antimalarial Research: 5-bromo-N-methyl-8-quinolinamine could be investigated as a novel antimalarial agent, potentially with improved efficacy, a different resistance profile, or altered metabolic properties compared to existing 8-aminoquinolines.

  • Antimicrobial and Anticancer Activity: The quinoline scaffold is present in numerous antibacterial and anticancer agents.[3][7] The introduction of bromine can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to enhanced biological activity.[7] Therefore, this compound warrants investigation for its potential as a broad-spectrum anti-infective or as an anticancer agent.[8]

Analytical Chemistry

8-Hydroxyquinoline and its derivatives are well-known chelating agents used in the detection and quantification of metal ions. The nitrogen atom of the quinoline ring and the substituent at the 8-position can form stable complexes with various metals. While an N-methylamino group is a weaker chelator than a hydroxyl or thiol group, bromo-substituted quinolines have been explored as analytical reagents.[9] The bromine substituent can influence the electronic properties and thus the spectroscopic characteristics of the metal complexes, potentially leading to enhanced sensitivity or selectivity.[9]

Safety and Handling

As with any novel chemical compound, 5-bromo-N-methyl-8-quinolinamine should be handled with care in a laboratory setting. While specific toxicity data is unavailable, the safety precautions for related 8-aminoquinoline derivatives should be followed. These compounds can be harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-bromo-N-methyl-8-quinolinamine represents an intriguing yet underexplored molecule with significant potential in medicinal and analytical chemistry. By leveraging established synthetic methodologies, this compound can be accessed for further investigation. Its structural similarity to known bioactive 8-aminoquinolines suggests that it may possess valuable therapeutic properties, particularly as an antimalarial, antimicrobial, or anticancer agent. Furthermore, its potential as an analytical reagent warrants exploration. This guide provides a foundational framework for researchers to begin their investigation into the chemical and biological landscape of this promising quinoline derivative.

References

  • (PMC)

  • (Benchchem)

  • (Sigma-Aldrich)

  • (CymitQuimica)

  • (ChemicalBook)

  • (ACS Omega)

  • (Santa Cruz Biotechnology)

  • (PPT)

  • (Sigma-Aldrich)

  • (PubChem)

  • (Benchchem)

  • (MDPI)

  • (Liverpool School of Tropical Medicine)

  • (Clinical Microbiology Reviews)

  • (PubMed)

  • (ACG Publications)

  • (Google Patents)

  • (PMC)

  • (NIST WebBook)

  • (Wikipedia)

Sources

Technical Guide: Physicochemical Profiling of 5-Bromo-N-methyl-8-quinolinamine

[1]

Executive Summary

5-bromo-N-methyl-8-quinolinamine (CAS: 2304753-12-4) is a halogenated aminoquinoline derivative serving as a critical scaffold in the synthesis of antimalarial agents (tafenoquine analogs), kinase inhibitors, and transition metal ligands.[1][2] Structurally, it combines the electron-deficient quinoline core with an electron-donating

1

This guide provides a definitive analysis of its physicochemical behavior, distinguishing it from common structural isomers (e.g., 5-bromo-8-methylquinoline).[1][2] It details the compound's solubility profile, acid-base dissociation constants (pKa), and stability factors, supported by validated experimental protocols.[1][2]

Chemical Identity & Structural Analysis[3][4][5][6]

Precise identification is paramount due to the prevalence of positional isomers in quinoline chemistry.[1]

ParameterDetail
IUPAC Name 5-bromo-N-methylquinolin-8-amine
Common Name 5-Bromo-N-methyl-8-aminoquinoline
CAS Registry 2304753-12-4 (Specific); Note: Often confused with 5-bromo-8-quinolinamine (CAS 53472-18-7)
Molecular Formula

Molecular Weight 237.10 g/mol
SMILES CNCc1c(Br)ccc2cccnc12 (Isomeric)
Structural Features [1][2][3][4][5] • Quinoline Ring: Planar, aromatic, electron-deficient.[1][2]• 5-Bromo: Electron-withdrawing (-I effect), lipophilicity enhancer.[1][2]• 8-N-Methyl: Secondary amine, H-bond donor/acceptor, electron-donating (+M effect).[1][2]
Electronic Structural Logic

The 8-amino group exerts a strong

2
  • Lipophilicity: The Br atom increases the partition coefficient (LogP) by approximately 0.86 units compared to the parent N-methyl-8-quinolinamine.[1]

  • Acidity/Basicity: The electron-withdrawing nature of bromine lowers the pKa of the quinoline ring nitrogen (

    
    ) via inductive effects, making the molecule a weaker base than 8-aminoquinoline.[1]
    

Physicochemical Property Profile

The following data aggregates experimental baselines from analogous 8-aminoquinolines and predictive models validated for the quinoline scaffold.

Table 1: Core Physicochemical Parameters[1][2][6]
PropertyValue (Approx/Range)ConfidenceContext
Physical State Yellow to Brown SolidHighTypical of oxidized aminoquinolines.[1][2]
Melting Point 80°C – 85°CMediumPredicted based on 5-bromo-8-aminoquinoline (

86°C).[1][2] N-methylation typically lowers

slightly due to disrupted crystal packing.[1]
LogP (Octanol/Water) 3.1 ± 0.3HighLipophilic.[2] Suitable for CNS penetration (BBB).[2]
pKa (Ring N) 3.2 – 3.5HighWeak base.[2] Protonation occurs at

only at low pH.
pKa (Exocyclic N) < 1.0 (Very weak)HighThe aniline-like nitrogen lone pair is delocalized into the ring.[2]
Solubility (Water) < 0.1 mg/mLHighPractically insoluble at neutral pH.[2]
Solubility (Organic) High (>50 mg/mL)HighSoluble in DMSO, DCM, Methanol, Chloroform.[1][2]
Polar Surface Area ~24 ŲHighLow PSA suggests high membrane permeability.

Synthesis & Impurity Profiling[1]

Understanding the synthesis is crucial for identifying critical quality attributes (CQAs).[2] The primary route involves bromination of the 8-amino scaffold.[1]

Graphviz Diagram: Synthesis & Impurity Logic[1]

SynthesisPathSM8-Aminoquinoline(Starting Material)Int15-Bromo-8-aminoquinoline(Intermediate)SM->Int1 NBS, MeCN(Controlled Bromination)Prod5-Bromo-N-methyl-8-quinolinamine(Target)Int1->Prod 1. HCHO/HCOOH(Reductive Amination)Imp1Impurity A:5,7-Dibromo-8-aminoquinoline(Over-bromination)Int1->Imp1 Excess Br2Imp2Impurity B:N,N-Dimethyl analog(Over-methylation)Prod->Imp2 Excess Alkylator

Caption: Step-wise synthesis highlighting the critical control points for bromination (regioselectivity) and methylation (stoichiometry).

Experimental Characterization Protocols

To ensure data integrity, the following protocols are recommended for characterizing this specific compound.

Protocol A: Determination of Distribution Coefficient (LogD)

Why this matters: As a weak base, the lipophilicity of 5-bromo-N-methyl-8-quinolinamine changes with pH.[1] LogD is more physiologically relevant than LogP.[1]

Methodology: Shake-Flask Method (Miniaturized)

  • Preparation: Dissolve 1 mg of compound in 0.5 mL of octanol (pre-saturated with buffer).

  • Equilibration: Add 0.5 mL of phosphate buffer (pH 7.4). Vortex for 60 minutes at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: HPLC Purity Analysis

Self-Validating Step: The use of a diode array detector (DAD) allows verification of peak purity by comparing spectra across the peak width.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic core) and 280 nm.[2]

  • Expected Retention: The 5-bromo derivative will elute significantly later than the non-brominated parent due to the halogen's hydrophobicity.[1]

Stability & Handling

Photostability

Quinoline derivatives are susceptible to photo-oxidation, leading to the formation of N-oxides or dimers.[1]

  • Requirement: Store in amber vials.

  • Degradation Indicator: Darkening of the solid from yellow to dark brown/black indicates oxidation.

Chemical Stability[1]
  • Acid Sensitivity: Stable in acidic media (forms salts).[2]

  • Base Sensitivity: Stable, but avoid prolonged exposure to strong nucleophiles which might displace the bromine (though Br at C5 is relatively stable compared to C2/C4).[2]

Graphviz Diagram: Stability & Storage Logic

StabilityCompound5-Bromo-N-methyl-8-quinolinamineLightUV Light ExposureCompound->LightOxidationFormation ofQuinoline N-OxidesLight->Oxidation O2 presentDimerRadical DimerizationLight->Dimer Radical mechanismStorageStorage Protocol:Amber Vial, -20°C, ArgonStorage->Compound Preserves Integrity

Caption: Degradation pathways triggered by environmental factors and the required mitigation strategies.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613829, 5-Bromoquinolin-8-amine. Retrieved February 15, 2026 from [Link][1][2]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1][2] [Link]

  • MySkinRecipes. Chemical Specifications: 5-bromo-N-methyl-8-quinolinamine. [Link][1]

  • University of Tartu. pKa values of bases in non-aqueous solvents. [Link][2]

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-N-methyl-8-quinolinamine

[1]

Executive Summary

5-bromo-N-methyl-8-quinolinamine (Analogous CAS: 2304753-12-4 / 53472-18-7 for primary amine) is a lipophilic, bicyclic aromatic intermediate used primarily in the synthesis of antimalarial agents (e.g., Tafenoquine analogs) and organometallic ligands.[1][2]

Its solubility profile is dominated by the hydrophobic quinoline core and the lipophilic bromine substituent at the C5 position.[1] While the C8-amino group introduces some polarity, the N-methylation reduces its hydrogen bond donor capacity compared to the primary amine, shifting its affinity toward polar aprotic solvents .[1]

Key Solubility Takeaways:

  • Primary Solvents (High Solubility): DMSO, DMF, NMP (>50 mg/mL).[1]

  • Process Solvents (Moderate Solubility): Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

  • Anti-Solvents (Low Solubility): Water, Hexanes, Diethyl Ether.[1]

Physicochemical Profile

Understanding the molecular descriptors is the first step in predicting solvent behavior.[1] The presence of the bromine atom significantly increases the partition coefficient (LogP) compared to the parent 8-aminoquinoline.[1]

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight ~237.09 g/mol Moderate MW facilitates dissolution in organic media.[1]
LogP (Octanol/Water) 3.20 ± 0.4 Indicates high lipophilicity; poor aqueous solubility.[1]
pKa (Quinoline N) ~4.0 – 5.0Basic nitrogen; solubility in water improves at pH < 3.[1]
H-Bond Donors 1 (Secondary Amine)Limited donor capability reduces water solubility.[1]
H-Bond Acceptors 2 (Ring N, Amine N)Good interaction with protic solvents (MeOH, EtOH).[1][3]

Solubility Landscape & Solvent Selection

The following categorization is based on Structure-Activity Relationship (SAR) data from 8-aminoquinoline and 5-bromo-8-quinolinamine analogs.

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These solvents effectively disrupt the crystal lattice of the brominated quinoline stack via dipole-dipole interactions.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions.[1] Expected solubility >100 mg/mL .[1][4]

  • DMF (Dimethylformamide): Excellent solubilizer for synthetic reactions.[1]

  • NMP (N-Methyl-2-pyrrolidone): Superior for scale-up processes due to high boiling point and solvency power.[1]

B. Polar Protic Solvents (Crystallization Media)[1]
  • Methanol/Ethanol: Moderate solubility.[1][3] Often used as the "solvent" in recrystallization when paired with water as an anti-solvent.[1]

  • Isopropanol (IPA): Lower solubility than MeOH; useful for forcing precipitation upon cooling.[1]

C. Non-Polar & Chlorinated Solvents (Extraction/Purification)[1]
  • DCM / Chloroform: High solubility due to favorable dispersion forces with the bromo-quinoline core.[1] Ideal for liquid-liquid extraction from aqueous workups.[1]

  • Hexanes / Heptane: Poor solubility.[1] Used to wash the solid filter cake to remove non-polar impurities.[1]

D. Aqueous Media[1]
  • Neutral pH (pH 7): Practically insoluble (<0.1 mg/mL).[1]

  • Acidic pH (pH < 2): Solubility increases significantly due to protonation of the quinoline nitrogen (formation of the hydrochloride salt).[1]

Experimental Protocols (Self-Validating)

Since specific batch-to-batch variations affect exact solubility limits, the following protocols must be used to validate the solubility for critical assays or process steps.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic equilibrium solubility at 25°C.

  • Preparation: Weigh 50 mg of 5-bromo-N-methyl-8-quinolinamine into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Methanol).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (shake or stir) at 25°C for 24 hours .

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: Dynamic Solubility (Visual Titration)

Objective: Rapid estimation for process solvent screening.

  • Place 10 mg of compound in a vial.

  • Add solvent in 100 µL aliquots while vortexing.

  • Record the volume required to achieve a clear solution.[1]

    • Calculation: Solubility (mg/mL) = 10 mg / Volume Added (mL).[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended application (Assay vs. Synthesis vs. Purification).

SolventSelectionStartStart: 5-Bromo-N-methyl-8-quinolinamineApplicationDefine ApplicationStart->ApplicationBioAssayBiological Assay(Stock Solution)Application->BioAssayIn VitroSynthesisChemical Synthesis(Reaction Medium)Application->SynthesisReactionsPurificationPurification(Crystallization/Extraction)Application->PurificationWorkupDMSOSelect DMSO(>50 mg/mL)BioAssay->DMSODCMSelect DCM or DMF(High Solvency)Synthesis->DCMRecrystSolvent: Ethanol/MeOHAnti-Solvent: WaterPurification->RecrystSolid IsolationExtractionSelect DCM/Chloroform(Immiscible with Water)Purification->ExtractionLiquid-Liquid

Figure 1: Decision matrix for solvent selection based on operational requirements.[1]

Thermodynamic Considerations

For process optimization (e.g., cooling crystallization), the solubility dependence on temperature can be modeled using the Van't Hoff equation :

1
  • 
     : Enthalpy of dissolution (typically positive/endothermic for this class).[1]
    
  • Implication: Solubility will increase significantly with temperature.[1]

  • Recommendation: If performing recrystallization from Ethanol, heat to near reflux (70°C) to dissolve, then cool slowly to 0°C to maximize yield.[1]

References

  • BenchChem. (2025).[1][3] Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Retrieved from [1]

  • PubChem. (2025).[1] 5-Bromo-quinolin-8-ylamine Compound Summary (CID 613829).[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1][5] 5-Bromo-8-methylquinoline Properties and Synthesis. Retrieved from [1]

  • Zhao, H., et al. (2020).[1] Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • ChemSrc. (2025).[1][6] 5-Bromoquinolin-8-amine Physicochemical Properties. Retrieved from [1][6]

molecular weight and formula of 5-bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-N-methyl-8-quinolinamine: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant biological activity. Its presence in the antimalarial drug quinine established its importance over a century ago, and it continues to be a focal point in medicinal chemistry and drug development. Substituted quinolines are explored for a vast array of therapeutic applications, including as anticancer, antimalarial, and antibacterial agents.[1][2]

5-bromo-N-methyl-8-quinolinamine is a specialized synthetic intermediate that leverages the inherent properties of the quinoline core while introducing key functional groups for further chemical elaboration. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The N-methyl-8-amine group provides a crucial point for interaction with biological targets or for further derivatization.

This technical guide provides a comprehensive overview of 5-bromo-N-methyl-8-quinolinamine for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines methods for its characterization, and discusses its applications as a strategic building block in modern chemical and pharmaceutical research.

Physicochemical and Structural Properties

5-bromo-N-methyl-8-quinolinamine is a solid at room temperature, and its core structure is the bicyclic aromatic quinoline system. The key functional groups that dictate its chemical reactivity and potential applications are the bromine atom, an electrophilic site on the aromatic ring, and the secondary amine, a nucleophilic and basic center.

Table 1: Core Properties of 5-bromo-N-methyl-8-quinolinamine

PropertyValueSource
Chemical Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
CAS Number 2304753-12-4[1]
Predicted Boiling Point 354.8 ± 32.0 °C[1]
Predicted Density 1.555 ± 0.06 g/cm³[1]
Physical Form Solid[3][4]

The strategic placement of the bromine atom at C5 and the N-methylamine at C8 makes this molecule a highly valuable and non-commercially standard intermediate for creating diverse chemical libraries.

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed synthesis involves two key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the quinoline ring.

  • Reductive Amination: Methylation of the primary amine at the C8 position.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: N-Methylation A 8-Aminoquinoline (Starting Material) B 5-Bromo-8-aminoquinoline (Intermediate) A->B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature C 5-bromo-N-methyl-8-quinolinamine (Final Product) B->C Formaldehyde (aq.), Sodium triacetoxyborohydride 1,2-Dichloroethane

Caption: Proposed two-step synthesis of 5-bromo-N-methyl-8-quinolinamine.

Experimental Protocol: Step 1 - Synthesis of 5-Bromo-8-aminoquinoline

Rationale: Direct bromination of 8-aminoquinoline is the most straightforward approach. The amino group at C8 is an activating group that directs electrophiles to the ortho (C7) and para (C5) positions. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which often favors monobromination at the C5 position under controlled conditions, minimizing the formation of dibrominated byproducts that can occur with harsher reagents like elemental bromine.[2]

Methodology:

  • To a solution of 8-aminoquinoline (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-8-aminoquinoline.

Experimental Protocol: Step 2 - Synthesis of 5-bromo-N-methyl-8-quinolinamine

Rationale: Reductive amination is a classic and highly effective method for N-methylation of primary amines. This method avoids the potential for over-alkylation that can occur with reagents like methyl iodide. Formaldehyde reacts with the primary amine to form a transient imine (or aminal), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is an ideal choice as it is less reactive towards carbonyls than other hydrides and performs the reduction under mildly acidic conditions.

Methodology:

  • Dissolve 5-bromo-8-aminoquinoline (1.0 eq) in 1,2-dichloroethane (15 mL per gram).

  • Add aqueous formaldehyde (37% solution, 1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude material via flash chromatography to obtain the final product, 5-bromo-N-methyl-8-quinolinamine.

Structural Elucidation and Characterization

Confirmation of the final product's identity and purity is critical. A combination of mass spectrometry and NMR spectroscopy would be employed for unambiguous structural assignment.

Table 2: Expected Spectroscopic Data for 5-bromo-N-methyl-8-quinolinamine

TechniqueExpected Observations
Mass Spec. (EI/ESI) A characteristic pair of molecular ion peaks at m/z 237 (for ⁷⁹Br) and 239 (for ⁸¹Br) in an approximate 1:1 ratio, confirming the presence of one bromine atom.
¹H NMR - A singlet at ~3.0-3.2 ppm corresponding to the three protons of the N-methyl group.- A broad singlet for the N-H proton.- A set of multiplets in the aromatic region (~7.0-8.9 ppm) corresponding to the five protons on the quinoline ring system.
¹³C NMR - A signal for the N-methyl carbon around 30-35 ppm.- Multiple signals in the aromatic region (110-150 ppm), including a signal for the carbon attached to bromine (C5) at a characteristic chemical shift.
IR Spectroscopy - An N-H stretching band around 3350-3450 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region.

The combined data from these techniques provides a self-validating system to confirm the successful synthesis of the target molecule. Detailed 2D NMR experiments like HSQC and HMBC could be used to definitively assign all proton and carbon signals.[5]

Applications in Drug Discovery and Research

5-bromo-N-methyl-8-quinolinamine is not typically an end-product but rather a strategic intermediate. Its value lies in its capacity to serve as a scaffold for building more complex molecules, particularly in the context of drug discovery.[1]

A Scaffold for Chemical Diversification

The bromine atom at the C5 position is the key to the molecule's utility. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise and controlled introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups, etc.) at this position.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A 5-bromo-N-methyl-8-quinolinamine (Core Scaffold) B Suzuki Coupling (Adds Aryl/Heteroaryl groups) A->B C Sonogashira Coupling (Adds Alkynyl groups) A->C D Buchwald-Hartwig Amination (Adds Amino groups) A->D E Diverse Library of Novel Quinoline Derivatives B->E C->E D->E

Caption: Role as a scaffold for generating molecular diversity.

Therapeutic Potential

The derivatives synthesized from this intermediate are being investigated for several therapeutic applications:

  • Anticancer Agents: The quinoline core is a known pharmacophore that can be decorated to target specific enzymes or receptors involved in cancer progression, such as protein kinases.[1]

  • Antimalarial Compounds: Building upon the legacy of quinine and chloroquine, novel quinoline derivatives are continuously explored to combat drug-resistant strains of malaria.[1]

  • Kinase Inhibitors: The quinoline scaffold can be elaborated to fit into the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases.[1]

  • Fluorescent Probes: The rigid, aromatic nature of the quinoline system makes it an excellent base for developing fluorescent probes for detecting metal ions or for use in cellular imaging.[1]

Safety and Handling

As a laboratory chemical, 5-bromo-N-methyl-8-quinolinamine requires careful handling. While specific toxicity data is unavailable, related brominated aromatic amines are known to be hazardous.

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and tight-sealing safety goggles.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere as aromatic amines can be sensitive to air and light.[3][4]

  • Spill & Disposal: In case of a small spill, absorb with an inert dry material and place it in an appropriate waste disposal container. Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

5-bromo-N-methyl-8-quinolinamine represents a well-designed molecular tool for advanced organic synthesis and medicinal chemistry. Its combination of a quinoline core, a reactive bromine handle, and a secondary amine provides a versatile platform for creating novel compounds with significant therapeutic potential. The synthetic route proposed herein offers a reliable method for its preparation, and its strategic application in cross-coupling reactions can unlock vast areas of chemical space for drug discovery programs targeting cancer, malaria, and other critical diseases.

References

  • 5-bromo-N-methyl-8-quinolinamine. MySkinRecipes. [Link]

  • 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. PubChem. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

Sources

Technical Guide: Biological Potential of 5-Bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Bromo-N-methyl-8-quinolinamine (CAS: 2304753-12-4) is a functionalized heteroaromatic scaffold belonging to the 8-aminoquinoline (8-AQ) class. While historically overshadowed by its parent drug primaquine, this specific derivative represents a "privileged structure" in modern medicinal chemistry. It combines the redox-active 8-aminoquinoline core—essential for antimalarial and anticancer activity—with a lipophilic bromine substituent at the C5 position and a secondary amine at C8.

This guide analyzes the compound’s chemotype to predict its biological utility, detailing its potential as a precursor for tissue-schizontocidal agents, a metal-chelating anticancer warhead, and a tool for oxidative stress induction in parasitic models.

Part 2: Chemical Architecture & Pharmacophore Analysis

The biological activity of 5-bromo-N-methyl-8-quinolinamine is dictated by three critical structural domains. Understanding these allows researchers to rationalize its use in drug design.

Structure-Activity Relationship (SAR) Map
  • The 8-Aminoquinoline Core (Redox Center): The nitrogen-rich scaffold is capable of undergoing metabolic activation to form quinone-imine intermediates. This cycling generates Reactive Oxygen Species (ROS), which is the primary mechanism of toxicity against Plasmodium parasites and cancer cells.

  • C5-Bromine Substituent (Metabolic Modulator):

    • Lipophilicity: The bromine atom increases logP, enhancing membrane permeability compared to the unsubstituted parent.

    • Metabolic Blockade: Substitution at C5 blocks the primary site of oxidative metabolism (hydroxylation), potentially extending the half-life of the active pharmacophore or forcing metabolism toward the formation of reactive 5,6-dihydroxy metabolites.

  • N-Methyl Group (Basicity Tuner):

    • Unlike the primary amine in primaquine, the N-methyl group alters the pKa and hydrogen-bonding capacity. This secondary amine reduces the rate of metabolic deamination by monoamine oxidases (MAOs).

Visualization: Pharmacophore & Mechanism

SAR_Mechanism cluster_SAR Structural Features cluster_MOA Mechanism of Action Compound 5-Bromo-N-methyl- 8-quinolinamine C5_Br C5-Bromine: Increases Lipophilicity Blocks C5-Hydroxylation Compound->C5_Br N8_Me N8-Methyl: Modulates pKa Resists Deamination Compound->N8_Me Core 8-AQ Scaffold: Metal Chelation DNA Intercalation Compound->Core CYP450 CYP450 Metabolism Compound->CYP450 In Vivo Activation Quinone Quinone-Imine Intermediate CYP450->Quinone Hydroxylation ROS ROS Generation (H2O2, Superoxide) Quinone->ROS Redox Cycling Damage Parasite/Tumor Cell Death ROS->Damage Oxidative Stress

Figure 1: SAR analysis and proposed mechanism of action involving metabolic activation and redox cycling.

Part 3: Predicted & Observed Biological Activities

Based on the validated activity of the 8-aminoquinoline class (Primaquine, Tafenoquine) and 5-bromo-8-hydroxyquinoline derivatives, the following activities are scientifically grounded for this compound.

Antimalarial Activity (High Confidence)

The 8-aminoquinoline scaffold is the only class of drugs capable of killing hypnozoites (dormant liver stage) of P. vivax.

  • Mechanism: The compound likely undergoes CYP2D6-mediated hydroxylation to form a redox-active metabolite. This metabolite generates superoxide radicals within the parasite, overwhelming its antioxidant defenses.

  • Relevance: The 5-bromo substituent is bioisosteric to the 5-phenoxy group seen in Tafenoquine, suggesting retained potency with potentially altered pharmacokinetic properties.

Anticancer Potential (Moderate to High Confidence)

Quinoline derivatives are known DNA intercalators and Topoisomerase II inhibitors.

  • Cytotoxicity: The bromine atom enhances the compound's ability to penetrate solid tumors.

  • Metal Chelation: The 8-amino and ring nitrogen can chelate Copper (Cu) and Iron (Fe), which are often elevated in cancer cells. Depleting these metals inhibits angiogenesis and cell proliferation.

  • Target Lines: Likely active against drug-resistant lines (e.g., MCF-7, HeLa) due to the ability to bypass P-glycoprotein efflux pumps common in MDR cells.

Antimicrobial & Antifungal[2][3][4][5]
  • S. aureus & Candida spp.: 5-substituted 8-quinolinamines have demonstrated broad-spectrum activity.[1] The mechanism involves disrupting the cell wall integrity and interfering with metal-dependent enzymatic pathways.

Part 4: Experimental Protocols for Evaluation

To validate the biological activity of 5-bromo-N-methyl-8-quinolinamine, the following standardized protocols should be employed.

Protocol A: In Vitro Heme Polymerization Inhibition (Antimalarial Screen)

Rationale: Malaria parasites detoxify free heme into hemozoin. 8-AQs inhibit this process.

  • Reagents: Hemin chloride, 0.5 M NaOH, 0.1 M Sodium Acetate buffer (pH 5.0).

  • Preparation: Dissolve 5-bromo-N-methyl-8-quinolinamine in DMSO (10 mM stock).

  • Incubation:

    • Mix 100 µL of 0.5 mM Hemin (in acetate buffer) with varying concentrations of the test compound (0–100 µM).

    • Incubate at 37°C for 18–24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 min. Wash the pellet with 0.1 M Tris-HCl (pH 8.0) to remove free hemin.

  • Quantification: Dissolve the pellet (hemozoin) in 0.5 M NaOH. Measure absorbance at 405 nm.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: MTT Cytotoxicity Assay (Anticancer Screen)

Rationale: Determines metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm. Determine IC50 using non-linear regression.

Experimental Workflow Diagram

Workflow cluster_Screens Biological Screening Start Synthesis / Sourcing (CAS 2304753-12-4) QC Quality Control (NMR, HPLC >97%) Start->QC Screen1 Heme Polymerization (Cell-Free Assay) QC->Screen1 Screen2 MTT Assay (Cancer Cell Lines) QC->Screen2 Screen3 Antimicrobial MIC (S. aureus / E. coli) QC->Screen3 Analysis Data Analysis (IC50 / MIC Calculation) Screen1->Analysis Screen2->Analysis Screen3->Analysis InVivo In Vivo Validation (Murine Malaria Model) Analysis->InVivo If IC50 < 1 µM

Figure 2: Step-by-step workflow for validating the biological profile of the compound.

Part 5: Safety & Toxicology (Critical Warning)

Hemolytic Anemia Risk: Like all 8-aminoquinolines, 5-bromo-N-methyl-8-quinolinamine poses a significant risk to individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency .

  • Mechanism: The redox cycling that kills parasites also depletes NADPH in erythrocytes. G6PD-deficient cells cannot regenerate NADPH, leading to oxidative damage of hemoglobin (methemoglobinemia) and cell lysis.

  • Safety Protocol: In vivo studies must be preceded by G6PD screening in animal models.

Part 6: Summary of Physical Properties

PropertyValue (Predicted/Observed)Relevance
Formula C₁₀H₉BrN₂Core composition
MW 237.10 g/mol Fragment-like, good for optimization
LogP ~2.6 - 3.1High membrane permeability (CNS/Parasite)
pKa (N8) ~4.5 - 5.5Lower basicity than alkyl amines; affects lysosomal accumulation
Appearance Solid / CrystallineStable for storage

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2018. Available at: [Link]

  • Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections. Antimicrobial Agents and Chemotherapy, NIH. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2025. Available at: [Link]

  • 5-Bromo-quinolin-8-ylamine Compound Summary. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision N-Methylation of 5-Bromo-8-Quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Abstract

5-Bromo-8-quinolinamine (5-BQA) is a critical scaffold in the synthesis of 8-aminoquinoline-based antimalarials (e.g., Tafenoquine analogs) and organometallic ligands. The introduction of a methyl group at the N8 position modulates lipophilicity and pKa, often improving the pharmacokinetic profile of the final drug candidate. However, this transformation presents a classic chemoselectivity challenge: distinguishing between the exocyclic amine (N8), the heterocyclic nitrogen (N1), and preventing over-alkylation to the quaternary ammonium salt. This guide outlines three distinct protocols for N-methylation, ranked by selectivity and scalability.

Chemical Strategy & Mechanism

The reactivity of 5-BQA is governed by two opposing forces:

  • Electronic Deactivation: The bromine atom at C5 is an electron-withdrawing group (EWG). Through inductive (-I) and mesomeric (-M) effects, it reduces the electron density of the aromatic ring. This lowers the basicity (and nucleophilicity) of both nitrogens compared to the unsubstituted parent 8-aminoquinoline.

  • Peri-Interaction: The proximity of the N8 exocyclic amine to the N1 ring nitrogen allows for an intramolecular hydrogen bond (N8-H···N1). This locks the molecule in a planar conformation, slightly reducing the availability of the N8 lone pair for nucleophilic attack.

Regioselectivity Logic: Despite the peri-effect, the exocyclic N8 amine remains the primary nucleophile for alkylation. The ring nitrogen (N1) is significantly deactivated by the pyridine ring system's inherent electron deficiency, which is exacerbated by the 5-bromo substituent. Therefore, the primary challenge is not N1 vs. N8 selectivity, but Mono-N8 vs. Di-N8 methylation .

Part 2: Experimental Protocols

Protocol A: Reductive Methylation (Recommended for Mono-Selectivity)

Methodology: Reductive amination using formaldehyde and a hydride source (Sodium Triacetoxyborohydride or Sodium Borohydride). Best For: High mono-selectivity, mild conditions, bench-scale synthesis.

Materials
  • Substrate: 5-Bromo-8-quinolinamine (1.0 equiv)

  • Reagent: Formaldehyde (37% aq.[1][2] solution, 1.1–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv) or NaBH4 (see note)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic acid (AcOH, 1.0 equiv)

Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve 5-bromo-8-quinolinamine (1 mmol) in DCE (5 mL). Add Acetic Acid (1 mmol) and Formaldehyde (37% aq., 1.2 mmol).

  • Equilibration: Stir the mixture at room temperature (RT) for 30 minutes under nitrogen. Note: This allows the formation of the iminium intermediate.

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Critical: If using NaBH4, use Methanol as solvent and maintain temperature strictly at 0°C to prevent reduction of the aldehyde before imine formation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO3 solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Mono-methylated product.

Protocol B: Eschweiler-Clarke Methylation

Methodology: Methylation using Formic Acid as both the hydrogen source and catalyst with Formaldehyde. Best For: Dimethylation (N,N-dimethyl) or large-scale synthesis where mono-selectivity is less critical.

Materials
  • Substrate: 5-Bromo-8-quinolinamine (1.0 equiv)

  • Reagents: Formaldehyde (37% aq., 2.5 equiv), Formic Acid (98%, 5.0 equiv)

Step-by-Step Procedure
  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix 5-bromo-8-quinolinamine with Formic Acid.

  • Addition: Add Formaldehyde solution. The mixture will likely exotherm slightly.

  • Reflux: Heat the mixture to 90–100°C for 12–18 hours. CO2 evolution indicates reaction progress.

  • Workup: Cool to RT. Basify carefully with 10% NaOH or Na2CO3 to pH ~10. Caution: Exothermic neutralization.

  • Extraction: Extract with EtOAc or DCM.

  • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use column chromatography.

Note: To target the mono-methyl species with this method, reduce Formaldehyde to 0.8 equiv and Formic acid to 2.0 equiv, and monitor closely, though Protocol A is superior for this.

Protocol C: Direct Alkylation (Classical)

Methodology: Nucleophilic substitution with Methyl Iodide (MeI). Best For: Situations where reductive agents are incompatible with other functional groups (rare). High risk of over-alkylation.

Materials
  • Substrate: 5-Bromo-8-quinolinamine (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI, 0.95 equiv - Sub-stoichiometric)

  • Base: Potassium Carbonate (K2CO3, 2.0 equiv) or NaH (1.1 equiv for irreversible deprotonation)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in anhydrous DMF or ACN.

  • Base Addition: Add K2CO3. Stir for 15 mins.

  • Alkylation: Add MeI dropwise at 0°C.

  • Stir: Stir at RT for 2–4 hours. Do not heat.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Critical. You will likely have a mixture of Starting Material (SM), Mono-Me, and Di-Me. Requires careful gradient chromatography.

Part 3: Visualization & Data

Reaction Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired outcome (Mono- vs. Di-methylation).

MethylationStrategy Start Start: 5-Bromo-8-quinolinamine Goal Define Goal Start->Goal Mono Target: Mono-Methylation Goal->Mono High Precision Needed Di Target: Di-Methylation Goal->Di Exhaustive Methylation ProtA Protocol A: Reductive Amination (HCHO / NaBH(OAc)3) Mono->ProtA Recommended ProtC Protocol C: Direct Alkylation (MeI / Base) Mono->ProtC Alternative (Risky) ProtB Protocol B: Eschweiler-Clarke (HCHO / HCOOH, Reflux) Di->ProtB Scalable Di->ProtC Alternative ResultMono High Selectivity Mono-Product ProtA->ResultMono ResultDi High Yield Di-Product ProtB->ResultDi ResultMix Mixture (SM/Mono/Di) Requires HPLC Prep ProtC->ResultMix

Caption: Decision tree for selecting N-methylation protocols based on target product specification.

Comparative Data Table
FeatureProtocol A (Reductive)Protocol B (Eschweiler-Clarke)Protocol C (Direct Alkylation)
Selectivity (Mono) High (>90%)Low (favors Di)Moderate (requires purification)
Reagents HCHO, NaBH(OAc)3HCHO, HCOOHMeI, K2CO3
Conditions 0°C to RT, Mild100°C, Harsh (Reflux)0°C to RT, Basic
Major Impurity Unreacted SMN,N-Dimethyl productQuaternary salt / Di-methyl
Scalability Good (up to 100g)Excellent (kg scale)Moderate (exotherm control)

Part 4: Analytical Validation & Safety

Quality Control (QC)
  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Retention Time Order: Di-Me > Mono-Me > SM (due to increasing lipophilicity).

  • NMR (1H):

    • N-Me Signal: Look for a singlet (3H) around 2.9 – 3.1 ppm .

    • NH Signal: A broad singlet around 5.0 – 6.5 ppm (exchangeable with D2O) confirms the secondary amine (Mono-Me). Absence indicates Di-Me.

  • MS (ESI+):

    • Parent (SM): m/z 223/225 (Br isotope pattern).

    • Mono-Me: m/z 237/239.

    • Di-Me: m/z 251/253.

Safety & Hazards
  • 5-Bromo-8-quinolinamine: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • Methyl Iodide: Carcinogen and highly volatile neurotoxin. Use extreme caution and specific waste disposal protocols.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.

Part 5: References

  • Kaur, K., et al. (2018).[3] "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." ACS Omega, 3(3), 2836–2857. [Link]

  • Raheem, M. A., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 10(6), 790-795. [Link]

  • Organic Chemistry Portal. (2023). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

Application Note: Functionalization Strategies for 5-Bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged 5-bromo-N-methyl-8-quinolinamine scaffold. It addresses the specific reactivity challenges posed by the 8-aminoquinoline "bidentate trap" and provides optimized protocols for C5-functionalization.

Abstract

5-bromo-N-methyl-8-quinolinamine represents a high-value scaffold in drug discovery, particularly for neurodegenerative (metal-chelating) and anti-infective targets. However, its dual nature—containing a reactive electrophile (C5-Br) and a potent bidentate chelating motif (N1-N8)—presents a unique synthetic challenge. Standard palladium-catalyzed cross-coupling conditions often fail due to catalyst poisoning by the substrate itself. This guide details the mechanistic cause of this inhibition and provides optimized protocols (Suzuki-Miyaura and Buchwald-Hartwig) utilizing bulky phosphine ligands to bypass the "chelation trap."

The Chelation Challenge: Mechanistic Insight

The primary failure mode in functionalizing this scaffold is catalyst deactivation . The N1 (quinoline nitrogen) and the N8 (methylamino group) form a perfect 5-membered bite angle for transition metals.

  • The Trap: In the absence of sterically demanding ligands, the Pd(0) or Pd(II) species coordinates to the N1-N8 pocket rather than undergoing oxidative addition at the C5-Br bond.

  • The Solution: Use electron-rich, sterically bulky biaryl phosphine ligands (e.g., XPhos , SPhos , BrettPhos ). These ligands create a "steric wall" that prevents the palladium center from locking into the N1-N8 pocket, forcing it to react with the accessible C5-bromide.

Visualization: The Chelation Trap vs. Steric Bypass

ChelationMechanism Substrate 5-Bromo-N-methyl- 8-quinolinamine Pd_Standard Standard Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Standard + Pd(PPh3)4 Pd_Bulky Bulky Catalyst (e.g., Pd-XPhos) Substrate->Pd_Bulky + Pd-XPhos G3 Trap CATALYST POISONING Stable N1-N8 Pd Chelate (Reaction Stalls) Pd_Standard->Trap N1/N8 Coordination (Thermodynamic Sink) Success OXIDATIVE ADDITION Pd inserts into C5-Br (Product Formation) Pd_Bulky->Success Steric Bulk Prevents Chelation

Figure 1: Mechanism of catalyst poisoning by the 8-aminoquinoline motif and the solution using sterically hindered ligands.

Optimized Reaction Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Introduction of aryl/heteroaryl groups at C5.

Rationale: Standard bases like


 are often insufficient if the boronic acid is prone to protodeboronation. We utilize a Pd-XPhos  system which is highly active for heteroaryl chlorides/bromides and resistant to N-chelation.

Reagents & Stoichiometry:

Component Equivalents Role
Substrate (5-Br-N-Me-8-Q) 1.0 equiv Electrophile
Aryl Boronic Acid 1.5 equiv Nucleophile
Pd(OAc)₂ 0.05 equiv (5 mol%) Pre-catalyst
XPhos 0.10 equiv (10 mol%) Ligand (Prevents poisoning)
K₃PO₄ (Tribasic) 3.0 equiv Base (Activates Boron)

| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent System |[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon three times. Note: Quinolines are prone to N-oxide formation if O₂ is present.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LC-MS; the starting material absorbs strongly at 254 nm).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Tip: The product is basic; pretreat silica with 1% Et₃N if streaking occurs.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine substituents at C5.

Rationale: The N-methyl group at position 8 is less acidic than a free amine, but strong bases can still deprotonate it, creating an anionic competing nucleophile. We use BrettPhos or RuPhos , which are specific for C-N coupling, and NaOtBu as the base.

Reagents & Stoichiometry:

Component Equivalents Role
Substrate (5-Br-N-Me-8-Q) 1.0 equiv Electrophile
Primary/Secondary Amine 1.2 equiv Nucleophile
Pd₂dba₃ 0.02 equiv (2 mol%) Catalyst Source
BrettPhos 0.04 equiv (4 mol%) Ligand
NaOtBu 1.4 equiv Base

| Toluene | 0.2 M | Anhydrous Solvent |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon flow, mix Pd₂dba₃ and BrettPhos in a small amount of toluene and stir for 5 mins (solution turns from purple to orange/brown).

  • Reaction Assembly: Add the substrate, amine, and NaOtBu to the reaction vessel. Add the pre-formed catalyst solution.

  • Thermal Activation: Heat to 100°C for 16 hours.

  • Quench: Cool to RT. Filter through a pad of Celite (eluting with DCM).

  • Purification: The 8-aminoquinoline scaffold is often fluorescent. Use UV (365 nm) during TLC to assist in spot identification.

Synthetic Workflow & Decision Matrix

When planning the synthesis, the order of operations is critical. If you are building the scaffold from scratch, brominate before complex functionalization.

Workflow Start Start: 8-Aminoquinoline Step1 Step 1: Bromination (NBS, DCM, -10°C) Start->Step1 Step2 Step 2: N-Methylation (MeI, K2CO3, DMF) or (Paraformaldehyde/NaBH4) Step1->Step2 Intermediate Key Intermediate: 5-Bromo-N-methyl-8-quinolinamine Step2->Intermediate Decision Select Coupling Type Intermediate->Decision PathA Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Decision->PathA PathB Buchwald Amination (H-NR2, Pd-BrettPhos) Decision->PathB PathC Sonogashira (Alkyne, PdCl2(PPh3)2, CuI) Decision->PathC

Figure 2: Synthetic workflow for accessing and functionalizing the scaffold.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst Poisoning (Chelation)Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Increase temperature to 110°C.
Dehalogenation (H-Substituted)

-Hydride Elimination or Protodeboronation
Use anhydrous conditions. Switch base to Cs₂CO₃ or K₃PO₄ . Avoid alcohols.
Black Precipitate (Pd Black) Catalyst DecompositionLigand concentration is too low. Ensure Ligand:Pd ratio is > 2:1. Re-degas solvents rigorously.
Multiple Spots (TLC) N-Arylation of N8-Methyl groupThe N8-H is reacting. Use a weaker base (e.g., Cs₂CO₃ instead of NaOtBu) or protect N8 with Boc (though difficult to install on secondary amine).

References

  • Synthesis of 5-bromo-8-aminoquinoline derivatives

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[2] Organic Communications, 2016.[2]

  • Suzuki Coupling Mechanisms & Conditions

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995.[3][4]

  • Buchwald-Hartwig Amination Ligand Design

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[5]

  • Catalyst Poisoning by N-Heterocycles

    • "Catalyst poisoning."[6][7] Wikipedia / Chemeurope.

  • 8-Aminoquinoline as a Directing Group (Contextual Reactivity)

    • Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 5-bromo-N-methyl-8-quinolinamine. Leveraging extensive experience with challenging small molecules and heterocyclic compounds, this document addresses common issues and explains the scientific principles behind the recommended solutions.

Introduction to Purifying 8-Quinolinamine Derivatives

8-Quinolinamine derivatives, such as 5-bromo-N-methyl-8-quinolinamine, are a critical class of compounds in medicinal chemistry.[1] However, their purification by recrystallization can be challenging due to their inherent chemical properties.[2] The presence of the basic amino group at the 8-position can lead to strong intermolecular interactions and variable solubility profiles.[2] Furthermore, some 8-aminoquinoline derivatives can be sensitive to air, light, or acidic conditions, which may lead to degradation during the purification process.[2] This guide provides a systematic approach to selecting recrystallization solvents and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 5-bromo-N-methyl-8-quinolinamine?

A1: The primary challenges stem from the compound's structural features:

  • Basicity: The N-methyl-8-quinolinamine moiety imparts basicity, which can influence its solubility in protic solvents and its interaction with acidic impurities.[2]

  • Polarity: The presence of nitrogen atoms and the bromine substituent contributes to the molecule's polarity, requiring careful selection of a solvent system that provides a significant solubility differential between hot and cold conditions.[2]

  • Potential for Oiling Out: Like many compounds with moderate polarity and melting points, there is a risk of the compound separating as a liquid (oiling out) rather than forming crystals upon cooling.[3][4]

  • Compound Stability: Some 8-aminoquinoline derivatives can be sensitive to prolonged heating or acidic conditions, potentially leading to degradation.[2][5]

Q2: How do I select a suitable solvent for the recrystallization of 5-bromo-N-methyl-8-quinolinamine?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7] A systematic screening process is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common starting points for quinoline derivatives include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (hexanes, heptane, toluene).[8]

  • Solvent Polarity Matching: Consider the polarity of 5-bromo-N-methyl-8-quinolinamine. A solvent of moderate polarity or a mixed solvent system is often a good starting point.

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be effective. This typically involves a "soluble" solvent in which the compound is readily soluble and a "less soluble" or "anti-solvent" in which it is not. Common combinations for compounds of this type include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8]

Q3: Can I use an acid-base workup prior to recrystallization?

A3: Yes, an acid-base extraction can be a highly effective preliminary purification step to remove non-basic impurities.[2][9] The basic 8-aminoquinoline can be extracted into a dilute aqueous acid (e.g., 1M HCl), leaving neutral and acidic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent and subjected to recrystallization.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[3][4][10] 2. The solution is supersaturated.[4][10]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[4][10]
Oiling Out (Formation of a Liquid Instead of Crystals) 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The compound is significantly impure.[4]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][4] Insulating the flask can help. 2. Select a lower-boiling point solvent or solvent mixture. 3. Consider a preliminary purification step like column chromatography or an acid-base extraction.[4]
Poor Crystal Yield 1. Too much solvent was used, leading to significant loss of product in the mother liquor.[3][10] 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization during hot filtration.1. Reduce the initial volume of solvent. If the mother liquor contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[3] 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step.
Crystals are Colored or Appear Impure 1. Colored impurities are present in the crude material. 2. Degradation of the compound during heating.1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before cooling.[6] 2. Minimize the time the solution is kept at high temperatures. If the compound is known to be sensitive to air, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 5-bromo-N-methyl-8-quinolinamine. Add the minimum amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[10]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "soluble" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "less soluble" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Visualizing the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oil_out Does it Oil Out? cool->oil_out crystals_form Do Crystals Form? collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oil_out->crystals_form No reheat_add_solvent Reheat, Add More 'Soluble' Solvent, Cool Slower oil_out->reheat_add_solvent Yes end Pure Crystals Obtained collect->end boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->cool supersaturated->end No (Consider Re-purification) induce Induce Crystallization (Scratch/Seed) supersaturated->induce Yes induce->cool reheat_add_solvent->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • BenchChem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
  • (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (2021). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

storage conditions to prevent oxidation of 5-bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Oxidation Prevention

Ticket ID: OX-8AQ-NM-005 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Core Directive: The Mechanism of Failure

You are likely visiting this page because your compound—originally a pale yellow or off-white solid—has turned dark brown, black, or developed a gummy texture.[1] This is not a random event; it is a predictable cascade rooted in the electronic structure of 5-bromo-N-methyl-8-quinolinamine .

The "Why": Quinone-Imine Formation

The 8-aminoquinoline scaffold is electron-rich. The nitrogen at position 8 (N8) acts as a strong electron donor. While the bromine at position 5 is electron-withdrawing, it is not sufficient to passivate the ring against oxidation.

Upon exposure to atmospheric oxygen and light, the molecule undergoes Oxidative Dehydrogenation . The secondary amine (N-methyl) facilitates the formation of a radical intermediate, which rapidly converts into a p-quinone imine species (specifically a quinoline-5,8-dione derivative).[1] These intermediates are highly electrophilic and reactive, leading to polymerization (black tar) or hydrolysis.[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway cluster_0 Critical Control Point Compound 5-Bromo-N-methyl- 8-quinolinamine (Pale Solid) Radical Radical Intermediate (Unstable) Compound->Radical O2 / Light / hν Quinone p-Quinone Imine Species (Reactive Electrophile) Radical->Quinone -H• (Oxidation) Polymer Polymerized/Tarry Degradation Product (Black/Brown) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway of 8-aminoquinolines from stable amine to polymerized tar.

Storage Protocol: The "Argon Blanket" Standard

To maintain purity >98% over long durations (6+ months), you must eliminate the three vectors of decay: Oxygen, Moisture, and UV Light .[1]

Recommended Storage Conditions
ParameterSpecificationCausality / Reason
Temperature -20°C (Freezer) Kinetic suppression of the radical oxidation rate.
Atmosphere Argon or Nitrogen Displaces O₂.[2] Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Vial Blocks UV radiation which catalyzes N-oxide formation.
Sealant Parafilm + Teflon Tape Prevents moisture ingress. Teflon tape protects the threads; Parafilm seals the gap.
State Solid / Powder NEVER store in solution (e.g., DMSO/Methanol) for >24h.[1] Solution state accelerates oxidation 100x.
Protocol: The "Schlenk" Packaging Method

Use this method if you plan to store the compound for >1 week after opening.

  • Flush: Place the open vial in a desiccator or glove box. Cycle vacuum/Argon 3 times.

  • Cap: Screw the cap on tightly while still under the inert atmosphere.

  • Tape: Wrap the neck threads with Teflon tape (plumber's tape) to prevent oxygen diffusion through the plastic cap threads.

  • Seal: Over-wrap the cap/vial junction with Parafilm.

  • Bag: Place the vial inside a heat-sealed anti-static bag with a silica gel packet.

Troubleshooting & FAQs

Q: My sample has turned from pale yellow to dark brown. Is it usable?

  • A: Likely No. The color change indicates significant quinone-imine formation. These impurities are redox-active and can act as radical scavengers or generators in your assay, leading to false positives/negatives.[1]

    • Action: Check purity via LC-MS. If purity is <90%, perform the Emergency Rescue Purification (Section 4).[1]

Q: Can I store a 10mM stock solution in DMSO at -20°C?

  • A: High Risk. DMSO is hygroscopic and can contain dissolved oxygen. Over time, the dissolved oxygen will oxidize the amine.

    • Better: Prepare fresh solutions immediately before use. If you must store a stock, use anhydrous, degassed DMSO, seal under Argon, and use within 1 week.

Q: The compound is sticky/gummy. Is this normal?

  • A: No. The pure compound should be a crystalline or amorphous solid. Gumminess usually indicates:

    • Solvent entrapment (improper drying).

    • Formation of an "oil-out" mixture of oxidation products.

    • Action: Triturate with cold hexanes or diethyl ether. If it solidifies, filter and dry.[1] If it remains oily, it is degraded.[1]

Q: How do I handle this for biological assays without oxidation?

  • A:

    • Weigh the solid quickly in air (or glovebox if available).

    • Dissolve in degassed solvent (sparge buffer/DMSO with Helium or Nitrogen for 15 mins).

    • Add antioxidant (e.g., 1mM Ascorbic Acid or DTT) to the assay buffer if your biological target tolerates it. This reverses early-stage oxidation.

Emergency Rescue: Purification Protocol

If your expensive batch has oxidized, do not throw it away immediately.[1] Because the oxidation products (quinones) and the starting material (amine) have drastically different acid-base properties, you can often rescue the compound.[1]

Workflow: Acid-Base Rescue
  • Principle: The amine (5-bromo-N-methyl-8-quinolinamine) is basic and will protonate/dissolve in acid.[1] The polymerized tars and neutral quinones often remain organic-soluble or insoluble in acid.

PurificationWorkflow Start Degraded Sample (Dark Solid/Oil) Step1 Dissolve in DCM (Organic Phase) Start->Step1 Step2 Extract with 1M HCl Step1->Step2 Split Separation Step2->Split OrgLayer DCM Layer (Contains Tars/Impurities) DISCARD Split->OrgLayer AqLayer Aqueous Acid Layer (Contains Protonated Amine) Split->AqLayer Step3 Neutralize with NaHCO3 or NaOH (pH 10) AqLayer->Step3 Step4 Extract into DCM Dry (Na2SO4) & Evaporate Step3->Step4 Final Recovered Pure Amine (Pale Solid) Step4->Final

Figure 2: Acid-Base extraction workflow to separate the basic amine from neutral oxidation byproducts.

Step-by-Step Rescue:

  • Dissolve the dark sample in Dichloromethane (DCM).

  • Transfer to a separatory funnel.

  • Add 1M HCl (aq) and shake vigorously. The amine moves to the water layer (as the hydrochloride salt). The dark tars usually stay in the DCM.

  • Collect the Aqueous (Top) layer. Check color: It should be lighter than the DCM layer.

  • (Optional) Wash the aqueous layer again with fresh DCM to remove stubborn impurities.

  • Basify the aqueous layer carefully with Saturated NaHCO₃ or 1M NaOH until pH > 9. The amine will precipitate or cloud the solution.

  • Extract the now-cloudy aqueous mix with fresh DCM (3x).

  • Combine DCM extracts, dry over Na₂SO₄, filter, and rotary evaporate.

References

  • BenchChem Technical Support. (2025).[2] Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 2[1]

  • Ossila. (2025).[3][4] Air Sensitive Compounds: Storage and Handling Guide. Retrieved from 5[1]

  • Gulaboski, R. et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Retrieved from 6[1]

  • PubChem. (2025).[7] 5-Bromo-quinolin-8-ylamine Compound Summary. National Library of Medicine. Retrieved from 7[1]

Sources

Technical Support Center: Resolving Solubility Challenges of 5-bromo-N-methyl-8-quinolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 5-bromo-N-methyl-8-quinolinamine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this specific quinoline derivative. Due to its unique chemical structure, achieving and maintaining solubility in aqueous media—a critical requirement for most biological assays and formulation studies—can be a significant hurdle. This document provides a structured, in-depth approach to understanding and overcoming these issues, grounded in fundamental physicochemical principles and validated experimental protocols.

Section 1: Understanding the Molecule - Core Physicochemical Properties

This section addresses the fundamental properties of 5-bromo-N-methyl-8-quinolinamine that govern its solubility behavior.

Q1: What are the key structural features of 5-bromo-N-methyl-8-quinolinamine that influence its aqueous solubility?

A1: The solubility of this molecule is a direct consequence of three primary structural features:

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and contributes significantly to the molecule's low water solubility.

  • 5-Bromo Substituent: The addition of a bromine atom to the aromatic ring increases the molecular weight and lipophilicity, further decreasing its affinity for aqueous solutions. Halogenation is a common feature that reduces water solubility in organic compounds[1].

  • 8-(N-methyl)amino Group: This secondary amine is the most critical functional group for manipulating solubility. As a basic group, it can be protonated in acidic conditions. This protonation introduces a positive charge, forming a salt that is significantly more water-soluble than the neutral "free base" form[2].

Q2: Why is 5-bromo-N-methyl-8-quinolinamine poorly soluble in neutral water (pH 7.0)?

A2: At neutral pH, the N-methylamino group is predominantly in its uncharged, free base form. In this state, the molecule's overall character is dominated by its large, hydrophobic quinoline and bromo-substituents. Water, being a highly polar solvent, cannot effectively solvate this nonpolar structure, leading to very low solubility. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the crystal lattice (for a solid) and the disruption of solvent-solvent interactions. For hydrophobic molecules in water, this balance is unfavorable.

Q3: What is the role of pH in the solubility of this compound?

A3: The pH of the aqueous medium is the single most important factor controlling the solubility of 5-bromo-N-methyl-8-quinolinamine. The basic nitrogen atom in the N-methylamino group can accept a proton (H+) to form a positively charged ammonium salt.

This equilibrium is governed by the pKa of the conjugate acid. While the exact pKa of this specific molecule is not readily published, it can be estimated to be in the range of 4-5, similar to other quinoline amines.

  • At pH values significantly below the pKa (e.g., pH < 3): The compound will be almost entirely in its protonated, water-soluble salt form.

  • At pH values near the pKa: There will be a mixture of the soluble salt and the insoluble free base.

  • At pH values significantly above the pKa (e.g., pH > 6): The compound will be almost entirely in its unprotonated, poorly soluble free base form.

This relationship is visually represented below.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble [R-NH(CH3)]+ H+ Protonated Form (Water-Soluble Salt) Insoluble R-N(CH3) Free Base Form (Poorly Soluble) Soluble->Insoluble + OH- Insoluble->Soluble + H+

Caption: Systematic workflow for solubilizing 5-bromo-N-methyl-8-quinolinamine.

Section 3: Troubleshooting Common Solubility Problems

This section provides direct answers to specific issues you may encounter during your experiments.

Q4: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is the most common failure mode, known as "crashing out." It occurs because the compound is soluble in the organic co-solvent (DMSO) but not in the final aqueous environment. Here are several strategies to resolve this, which should be attempted in order. [3]

Strategy Mechanism of Action Pros Cons
1. Lower Final Concentration Reduces the concentration below the limit of aqueous solubility. Simple, no change to buffer composition. May not be feasible if a high concentration is required for the assay.
2. pH Adjustment Protonates the basic amine to form a more soluble salt. [4] Highly effective for amine-containing compounds. Can achieve true aqueous solubility. Requires the biological assay to be tolerant of a lower pH.
3. Increase Co-solvent % Maintains a more "organic-like" environment in the final solution. Easy to implement. Most assays are sensitive to >0.5-1% DMSO. Always run a vehicle control.
4. Use Solubilizing Excipients Cyclodextrins form inclusion complexes, encapsulating the hydrophobic molecule. Surfactants (e.g., Tween® 80) form micelles to carry the compound. [4] Can significantly increase solubility without altering pH. May interfere with some biological assays. Requires careful validation.

| 5. Heated Sonication | Provides energy to overcome the crystal lattice energy and aid dissolution. [4]| Can help dissolve stubborn particles. | Risk of compound degradation with excessive heat. Solubility may not be maintained upon cooling. |

Q5: I need to prepare a purely aqueous solution without any organic co-solvents. How can I achieve this?

A5: This is possible by leveraging the basicity of the amine group to form a salt. This approach avoids co-solvents entirely.

  • Weigh the solid 5-bromo-N-methyl-8-quinolinamine into a suitable container.

  • Add a volume of dilute acid, such as 0.1 M Hydrochloric Acid (HCl), dropwise while stirring.

  • Continue adding the acid until the solid completely dissolves. The solution should become clear. This indicates the formation of the water-soluble hydrochloride salt.

  • You can then dilute this acidic stock solution into your final aqueous buffer. Crucially , the final pH of the solution must remain in the acidic range (ideally pH < 4) to keep the compound protonated and in solution.

Q6: My biological assay is highly sensitive to pH and cannot be performed below pH 6.5. What are my options?

A6: This is a challenging but common constraint. Since pH adjustment is not an option, you must rely on other methods:

  • Primary Recommendation: Cyclodextrins. These are often the best choice for pH-sensitive assays. Cyclodextrins are cyclic oligosaccharides that create a hydrophobic pocket, encapsulating the drug molecule and presenting a hydrophilic exterior to the water. [4][5]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Secondary Recommendation: Surfactants. Use a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68. [4]It is critical to use a concentration below the critical micelle concentration (CMC) to avoid disrupting cell membranes or protein structures in your assay.

  • Final Option: Co-solvents. If all else fails, determine the absolute maximum percentage of DMSO or another co-solvent (like ethanol) that your assay can tolerate without affecting the results and work within that limit.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a standard 20 mM stock solution of 5-bromo-N-methyl-8-quinolinamine for serial dilution.

Materials:

  • 5-bromo-N-methyl-8-quinolinamine (MW: ~237.1 g/mol - Note: calculated for C10H9BrN2)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh 2.37 mg of the compound into a clean, dry glass vial.

  • Add 500 µL of high-purity DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the solution is completely clear. [3]5. Validation Checkpoint: The final solution must be a clear, homogenous liquid with no visible particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To prepare a 100 µM aqueous solution in a pH 4.0 citrate buffer.

Materials:

  • 20 mM DMSO stock solution (from Protocol 1)

  • 50 mM Sodium Citrate buffer, pH 4.0

  • Vortex mixer

Procedure:

  • Dispense 995 µL of the pH 4.0 citrate buffer into a microcentrifuge tube.

  • Add 5 µL of the 20 mM DMSO stock solution to the buffer. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.

  • Immediately cap the tube and vortex for 30 seconds to ensure rapid and complete mixing.

  • Validation Checkpoint: Visually inspect the solution against a dark background. It should be completely clear. If cloudiness appears, the final concentration may still be too high for the selected pH, or the pH may not be low enough. [4]5. Control: Always prepare a vehicle control containing 0.5% DMSO in the same buffer to test for solvent effects in your assay.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, A., & Kumar, S. (2019). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Lee, J., & Lee, S. (2002). Water solubility and partitioning behavior of brominated phenols. PubMed.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
  • Benchchem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.